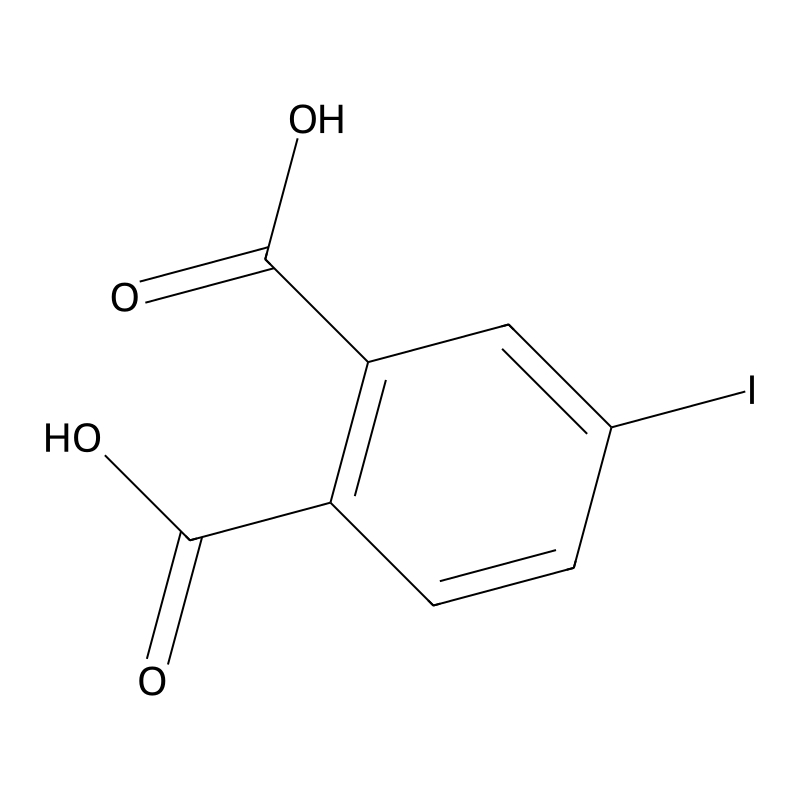

4-Iodophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Iodophthalic acid is an aromatic compound characterized by the presence of two carboxylic acid groups and an iodine substituent on the benzene ring. Its chemical formula is CHIO. This compound is a derivative of phthalic acid, specifically related to isophthalic and terephthalic acids, with the iodine atom influencing its chemical properties and reactivity. The presence of the iodine atom can enhance the compound's utility in various applications, particularly in organic synthesis and materials science.

4-iodophthalic acid itself is not widely studied for its biological activity. However, the presence of the iodine atom can introduce interesting properties in derivatives synthesized from it. For instance, iodinated aromatic compounds may exhibit antibacterial or antifungal activity depending on the attached functional groups []. Further research is needed to explore the specific mechanism of action of such derivatives.

Organic Synthesis

The presence of the carboxylic acid group (COOH) makes 4-iodophthalic acid a potential building block for organic synthesis. Carboxylic acids are versatile functional groups that can participate in various reactions to create more complex molecules. Research on similar molecules, like 2-chloro-4-iodobenzoic acid, suggests its potential use as a precursor in synthesizing other molecules (https://www.benchchem.com/products).

Crystal Engineering

The combination of the aromatic ring and the functional groups (COOH and iodine) suggests potential applications in crystal engineering. Studies on related aromatic carboxylic acids, like 2-iodobenzoic acid, demonstrate their role in forming crystal structures with interesting properties (). 4-iodophthalic acid, with its additional carboxylic group, might exhibit unique crystal packing arrangements and interactions worth exploring in this field.

Environmental Studies

Understanding the environmental fate of 4-iodophthalic acid could be relevant in environmental chemistry. Research on the degradation of structurally similar molecules, like 2-chloro-4-iodobenzoic acid, by soil bacteria demonstrates the importance of studying these processes (https://www.benchchem.com/products). Investigating the biodegradation pathways of 4-iodophthalic acid can provide insights into its environmental impact.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in creating polymers and other organic compounds.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Reduction Reactions: The carboxylic acids can be reduced to alcohols or aldehydes under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating complex molecular architectures.

4-Iodophthalic acid can be synthesized through several methods:

- Halogenation of Phthalic Acid: Phthalic acid can be treated with iodine or iodinating agents under controlled conditions to introduce the iodine substituent.

- Direct Synthesis from Isophthalic Acid: Isophthalic acid can be iodinated using iodine monochloride or other iodine sources in the presence of a catalyst.

- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with iodine using electrophilic reagents.

These methods allow for the efficient production of 4-iodophthalic acid with varying degrees of yield and purity.

4-Iodophthalic acid has several applications in different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Material Science: Its derivatives are used in producing high-performance polymers and resins.

- Research: 4-Iodophthalic acid is utilized in studies involving molecular interactions and material properties due to its unique structural features.

The introduction of iodine into phthalic acid derivatives often enhances their reactivity and functionality, making them valuable in various industrial applications.

Interaction studies involving 4-iodophthalic acid focus on its reactivity with other compounds. For instance:

- Metal Coordination: It can form coordination complexes with transition metals, which may exhibit interesting catalytic properties.

- Polymerization Studies: The compound's ability to participate in polymerization reactions has been explored for developing new materials with enhanced properties.

These studies are crucial for understanding how 4-iodophthalic acid can be utilized effectively in different chemical contexts.

4-Iodophthalic acid shares structural similarities with several related compounds, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phthalic Acid | CHO | Two carboxylic groups without iodine |

| Isophthalic Acid | CHO | Carboxylic groups at meta positions |

| Terephthalic Acid | CHO | Carboxylic groups at para positions |

| 5-Iodoisophthalic Acid | CHI O | Iodine at different position |

Uniqueness

The uniqueness of 4-iodophthalic acid lies primarily in the positioning of the iodine atom on the aromatic ring, which influences its reactivity and potential applications compared to its isomers. This specific substitution pattern can lead to distinct chemical behavior, making it a subject of interest for further research and application development.